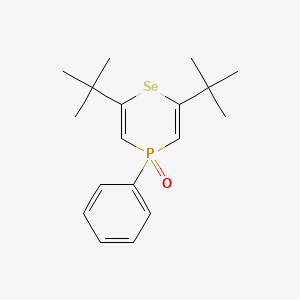
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one is a complex organoselenium compound It is characterized by the presence of tert-butyl groups, a phenyl ring, and a selenaphosphinin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one typically involves the reaction of 2,6-di-tert-butylphenol with phenylphosphine selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s bulky tert-butyl groups can also influence its binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex compounds used as antioxidants and UV stabilizers.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant and stabilizer in different formulations.
Uniqueness
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one is unique due to the presence of the selenaphosphinin core, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
57044-93-6 |
|---|---|
Fórmula molecular |
C18H25OPSe |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-phenyl-1,4λ5-selenaphosphinine 4-oxide |
InChI |
InChI=1S/C18H25OPSe/c1-17(2,3)15-12-20(19,14-10-8-7-9-11-14)13-16(21-15)18(4,5)6/h7-13H,1-6H3 |
Clave InChI |
QMQBTVNTFKNATF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CP(=O)(C=C([Se]1)C(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14632362.png)
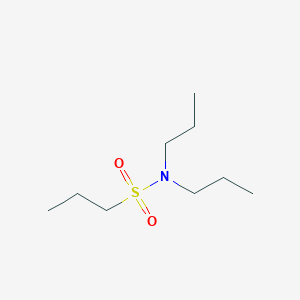
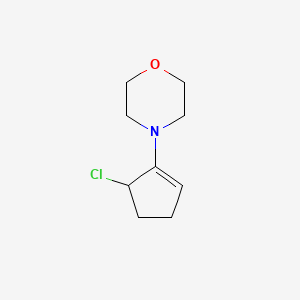
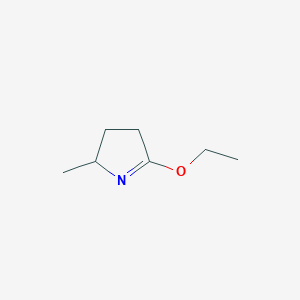
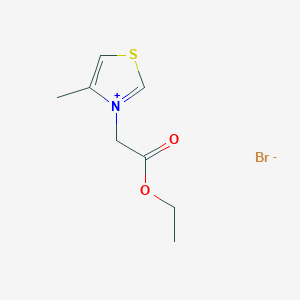
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
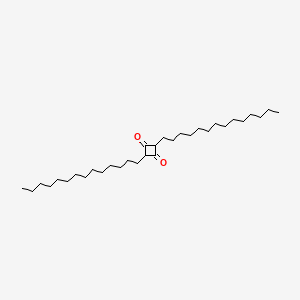
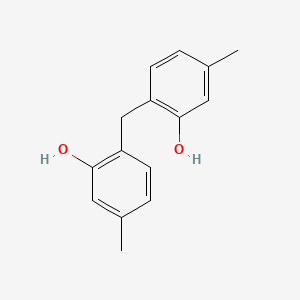
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
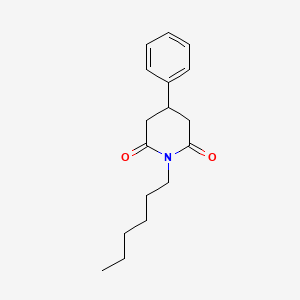
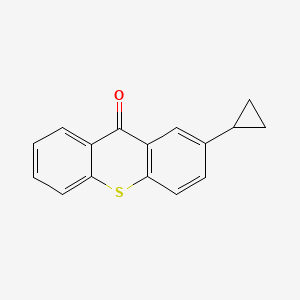
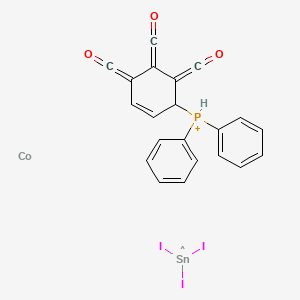
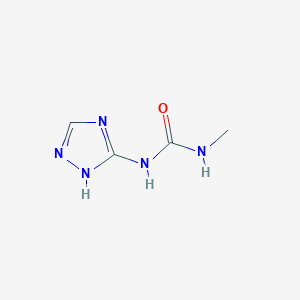
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
